molecular formula C8H9NO3S B13614525 (r)-3-Formamido-3-(thiophen-3-yl)propanoic acid

(r)-3-Formamido-3-(thiophen-3-yl)propanoic acid

Cat. No.: B13614525
M. Wt: 199.23 g/mol
InChI Key: CPDUOHWIZYVYIZ-SSDOTTSWSA-N
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Description

®-3-Formamido-3-(thiophen-3-yl)propanoic acid is a compound that belongs to the class of amino acids and derivatives It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoic acid backbone with a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Formamido-3-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with amino acids. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of ®-3-Formamido-3-(thiophen-3-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Formamido-3-(thiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the formamido group can produce amino derivatives.

Scientific Research Applications

®-3-Formamido-3-(thiophen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Formamido-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Formamido-3-(thiophen-3-yl)propanoic acid is unique due to the presence of the formamido group, which can enhance its reactivity and interaction with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

(3R)-3-formamido-3-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C8H9NO3S/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)/t7-/m1/s1

InChI Key

CPDUOHWIZYVYIZ-SSDOTTSWSA-N

Isomeric SMILES

C1=CSC=C1[C@@H](CC(=O)O)NC=O

Canonical SMILES

C1=CSC=C1C(CC(=O)O)NC=O

Origin of Product

United States

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